Diuvaretin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2,4-dihydroxy-3,5-bis[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O6/c1-36-30-23(18-21-12-6-8-14-25(21)32)28(34)22(17-20-11-5-7-13-24(20)31)29(35)27(30)26(33)16-15-19-9-3-2-4-10-19/h2-14,31-32,34-35H,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEMELRYKGOXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210407 | |
| Record name | 1-Propanone, 1-(2,4-dihydroxy-3,5-bis((2-hydroxyphenyl)methyl)-6-metoxyphenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61463-04-5 | |
| Record name | 1-Propanone, 1-(2,4-dihydroxy-3,5-bis((2-hydroxyphenyl)methyl)-6-metoxyphenyl)-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061463045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(2,4-dihydroxy-3,5-bis((2-hydroxyphenyl)methyl)-6-metoxyphenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies of Diuvaretin
Botanical Sources and Distribution of Diuvaretin
This compound is a secondary metabolite found within a select group of plants, most notably in the Uvaria and Dipteryx genera. Its presence is a key characteristic in the chemotaxonomic profile of these species.
Isolation from Uvaria Species
The genus Uvaria is a significant source of this compound, where it is often found alongside other C-benzylated dihydrochalcones like uvaretin (B1683745) and chamuvaritin. ebi.ac.ukebi.ac.uk The compound has been successfully isolated from several species within this genus, primarily from the root and stem bark.
Notable Uvaria species from which this compound has been isolated include:
Uvaria acuminata : The roots of this African medicinal plant are a known source of this compound. ebi.ac.ukepdf.pubscribd.com Studies have highlighted its presence along with other cytotoxic C-benzylated dihydrochalcones. ebi.ac.uk
Uvaria chamae : Also known as finger root or bush banana, the roots of this plant, found in the tropical forests of West and Central Africa, have been a source for the isolation of this compound. ebi.ac.uknih.gov
Uvaria lucida : Research has identified this compound in the stem and root bark of this species. scribd.com
Uvaria leptocladon : this compound has been found in the root of this species. ebi.ac.ukebi.ac.uk
Uvaria scheffleri : The root bark of this species has also been noted as a source. scribd.com
Uvaria puguensis : this compound has been isolated from the stem bark of this species. ebi.ac.uk
Uvaria tanzaniae : This species is another confirmed botanical source of this compound. scribd.com
Uvaria kirkii : this compound has been reported in this species as well. scribd.com
Presence in Dipteryx odorata and Other Plant Metabolite Sources
Beyond the Uvaria genus, this compound has also been identified in Dipteryx odorata, a large evergreen tree. epdf.pubscribd.comsigmaaldrich.com The callus and root of this plant are cited as sources of the compound. epdf.pubscribd.com Additionally, this compound has been isolated from Xylopia africana. researchgate.net
Advanced Methodologies for the Extraction and Isolation of this compound from Plant Matrices
The extraction and isolation of this compound from its natural plant sources involve a series of sophisticated laboratory techniques designed to separate the compound from the complex mixture of phytochemicals present in the plant material.
A general workflow for the extraction and isolation of this compound can be summarized as follows:
Sample Preparation : The plant material, typically the roots or stem bark, is collected, dried (often oven-dried), and ground into a coarse powder to increase the surface area for extraction. researchgate.net
Extraction : The powdered plant material is subjected to extraction using organic solvents. Common methods include:
Soxhlet Extraction : This is a continuous extraction method using solvents like dichloromethane. researchgate.net
Maceration : This involves soaking the plant material in a solvent, such as ethanol, for an extended period. juniperpublishers.com The resulting solution is then filtered and concentrated.
Fractionation : The crude extract is often partitioned using a series of solvents with varying polarities, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their solubility. juniperpublishers.com
Chromatographic Separation : The fractions containing this compound are further purified using various chromatographic techniques:
Column Chromatography : This is a standard method for separating the components of a mixture. Silica gel is a common stationary phase, and a mixture of solvents like chloroform (B151607) and methanol (B129727) is used as the mobile phase. researchgate.net
Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process and to identify the fractions containing the desired compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) : For final purification, preparative reverse-phase HPLC is often employed to yield high-purity this compound. acs.org
Advanced extraction techniques that are gaining prominence for their efficiency and sustainability include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). nih.govresearchgate.net These methods can reduce extraction times and solvent consumption.
Purification Strategies for High-Purity this compound in Research Settings
Achieving high-purity this compound is crucial for its use in research, particularly for elucidating its biological activities. The final stages of purification often involve recrystallization and advanced chromatographic techniques.
Preparative Thin-Layer Chromatography (TLC) : Fractions containing a mixture of compounds can be further separated by streaking them onto preparative TLC plates and developing them with a suitable solvent system. researchgate.net
Sephadex LH-20 Gel Filtration : This size-exclusion chromatography technique is used to separate molecules based on their size and is often used in the purification of natural products like this compound. acs.org
Recrystallization : After chromatographic purification, the isolated this compound can be recrystallized from a suitable solvent, such as a chloroform-methanol mixture, to obtain colorless crystals. epdf.pubscribd.comresearchgate.net
The purity of the final compound is typically confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.comjuniperpublishers.com
Table of Botanical Sources for this compound
| Botanical Source | Plant Part |
|---|---|
| Uvaria acuminata | Root |
| Uvaria chamae | Root |
| Uvaria lucida | Stem and Root Bark |
| Uvaria leptocladon | Root |
| Uvaria scheffleri | Root Bark |
| Uvaria puguensis | Stem Bark |
| Uvaria tanzaniae | Not specified |
| Uvaria kirkii | Not specified |
| Dipteryx odorata | Callus and Root |
| Xylopia africana | Root |
Synthetic Strategies and Chemical Modifications of Diuvaretin and Its Structural Analogues
Chemical Synthesis Approaches for Dihydrochalcones
The foundational structure of diuvaretin is a dihydrochalcone (B1670589), which is chemically derived from the corresponding chalcone (B49325). The primary methods for this transformation focus on the selective reduction of the α,β-unsaturated ketone system inherent in chalcones.
Regioselective Reduction of α,β-Unsaturated Ketones (Chalcones)
The conversion of chalcones to dihydrochalcones is achieved through the regioselective reduction of the carbon-carbon double bond within the α,β-unsaturated ketone moiety. Current time information in Bangalore, IN.rsc.org This transformation is a critical step in the synthesis of this compound and related compounds. The goal is to saturate the alkene bond while leaving the carbonyl group intact. Various chemical methods have been developed to achieve this selectivity, providing routes to the dihydrochalcone scaffold. Current time information in Bangalore, IN. One common approach involves transfer hydrogenation, which utilizes a hydrogen donor in the presence of a catalyst. For instance, the use of ammonium (B1175870) formate (B1220265) with a palladium-carbon (Pd-C) catalyst has proven to be a highly efficient system for the selective hydrogenation of chalcones to dihydrochalcones under mild conditions. nih.gov This method is advantageous as the Pd-C catalyst can be recovered and reused without a significant loss of activity. nih.gov
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely employed and effective method for the reduction of the olefinic bond in chalcones to yield dihydrochalcones. Current time information in Bangalore, IN. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. researchgate.netfrontiersin.org The choice of catalyst is crucial for achieving high chemoselectivity towards the C=C bond over the C=O group.
A variety of transition metal catalysts are effective for this transformation, each with its own set of advantages regarding reaction conditions and selectivity.
Ruthenium (Ru) Catalysts: Ruthenium-based catalysts are effective for the hydrogenation of chalcones. For example, ruthenium salts in dioxane at 80°C can catalyze the addition of gaseous hydrogen to the double bond. Current time information in Bangalore, IN. More advanced systems, such as thermoregulated phase-transfer ruthenium nanocatalysts, allow for the selective hydrogenation of chalcones to dihydrochalcones under atmospheric hydrogen pressure with high conversion and selectivity. researchgate.net These nanocatalysts can often be easily separated and recycled. researchgate.net
Palladium (Pd) Catalysts: Palladium, particularly palladium on carbon (Pd/C), is a common and robust catalyst for the hydrogenation of chalcones. researchgate.netfrontiersin.org The reaction is typically carried out in a suitable solvent like methanol (B129727) at room temperature under a hydrogen atmosphere. researchgate.netfrontiersin.org Palladium-based systems, including those with N-heterocyclic carbene ligands, are also used and align with green chemistry principles due to their potential for regeneration and reuse. Current time information in Bangalore, IN. Furthermore, palladium-catalyzed multicomponent cascade reactions have been developed as a novel one-pot strategy for assembling substituted dihydrochalcones. frontiersin.org
Nickel (Ni) Catalysts: Nickel catalysts, often in the form of Raney nickel or nickel nanoparticles, provide a more cost-effective alternative to precious metals like palladium and platinum for hydrogenation reactions. researchgate.netiomcworld.com Nickel-based systems can be used for the transfer hydrogenation of α,β-unsaturated ketones, offering an environmentally benign process. iomcworld.com
Iridium (Ir) Catalysts: Iridium complexes have been successfully used for the chemoselective transfer hydrogenation of the C=C bond in chalcones. rsc.orgnih.gov These reactions often use hydrogen donors like 2-propanol or formic acid and can be performed in various solvents, including water, making the process more environmentally friendly. rsc.orgresearchgate.netnih.gov The chemoselectivity can sometimes be controlled by the choice of base. rsc.org
Rhodium (Rh) Catalysts: Rhodium complexes are highly effective for the selective hydrogenation of the C=C double bond in chalcones. Current time information in Bangalore, IN.nih.gov Cationic rhodium catalysts modified with triphenylphosphine (B44618) have demonstrated high activity and exclusive selectivity for this transformation. nih.govpolyu.edu.hk These catalysts are versatile and can be used for a variety of substituted chalcone derivatives. nih.gov
Table 1: Overview of Catalytic Hydrogenation Methods for Dihydrochalcone Synthesis
| Catalyst Type | Example Catalyst System | Hydrogen Source | Key Features |
| Ruthenium | Ruthenium salts in dioxane | Gaseous H₂ | Effective at elevated temperatures. Current time information in Bangalore, IN. |
| Thermoregulated Ru nanocatalyst | Atmospheric H₂ | High selectivity, catalyst is recyclable. researchgate.net | |
| Palladium | Palladium on carbon (Pd/C) | Gaseous H₂ | Widely used, robust, operates at room temperature. researchgate.netfrontiersin.org |
| Pd-NHC complexes | Gaseous H₂ | Aligns with "green chemistry" principles. Current time information in Bangalore, IN. | |
| Nickel | Raney Nickel, Ni nanoparticles | 2-propanol | Cost-effective alternative to precious metals. researchgate.netiomcworld.com |
| Iridium | [IrCp*Cl₂]₂ with KOH | 2-propanol | High activity and selectivity. rsc.org |
| Iridium complexes with formic acid | Formic acid | Can be performed in aqueous media. nih.govresearchgate.net | |
| Rhodium | Cationic Rh-complexes with PPh₃ | Gaseous H₂ | High activity and exclusive C=C bond selectivity. nih.govpolyu.edu.hk |
One-Pot Synthetic Procedures for Dihydrochalcone Scaffolds
One-pot syntheses offer a streamlined and efficient approach to constructing complex molecules like dihydrochalcones by performing multiple reaction steps in a single vessel without isolating intermediates. rsc.org This methodology is considered a green chemical approach as it minimizes solvent usage, reduces chemical waste, and simplifies synthetic routes. rsc.org
Several one-pot procedures for generating dihydrochalcone scaffolds have been developed. One such method involves a sequential ionic hydrogenation reaction using triethylsilane (Et₃SiH) in the presence of indium(III) chloride (InCl₃), where switching the solvent controls the reaction sequence. Current time information in Bangalore, IN. Another innovative one-pot, two-step approach combines a carbonylative Sonogashira coupling of aryl iodides and phenylacetylenes with carbon monoxide to form ynone intermediates, followed by the selective hydrogenation of these intermediates to yield E-chalcones, which can then be further reduced to dihydrochalcones. mdpi.com More direct one-pot methods for dihydrochalcones include palladium-catalyzed multicomponent cascade reactions of 3-hydroxypropionitrile (B137533) with two molecules of arylboronic acids, providing a novel strategy for the assembly of substituted dihydrochalcones. frontiersin.org
Microbiological and Enzymatic Biotransformation Processes for Dihydrochalcone Production and Modification
As an alternative to chemical synthesis, biotransformation processes using whole microorganisms or isolated enzymes offer a green and highly selective route for producing and modifying dihydrochalcones. researchgate.net These biological methods operate under mild conditions and can yield products with high purity. researchgate.netwikipedia.org
The biotransformation of chalcones to dihydrochalcones is a common reaction catalyzed by a wide array of microorganisms, including bacteria, yeasts, and fungi. frontiersin.orgwikipedia.org This process typically involves the stereoselective reduction of the C=C double bond, often leading to chiral dihydrochalcones. researchgate.net
Bacteria: Strains from the genera Gordonia, Rhodococcus, and Lactobacillus have been shown to effectively convert chalcones into dihydrochalcones. rsc.orgresearchgate.netnih.gov These bacterial biotransformations can be very efficient, with some studies reporting complete conversion of the chalcone substrate in as little as 24 hours with high isolated yields. rsc.org
Yeasts: Various yeast species, including those from the genera Rhodotorula, Saccharomyces, and Yarrowia, possess a high capacity to reduce the double bond in chalcones. researchgate.netfrontiersin.org For example, Rhodotorula rubra has been used to biotransform chalcones into their corresponding dihydrochalcones. researchgate.net Non-conventional yeasts are particularly valuable for their ability to catalyze the reduction of α,β-unsaturated ketones in chalcones with high efficiency. frontiersin.org
Fungi: Filamentous fungi, such as those from the genera Aspergillus, Chaetomium, and Fusarium, are also capable of hydrogenating chalcones to dihydrochalcones. frontiersin.orgwikipedia.org In some cases, the biotransformation can proceed further to reduce the carbonyl group, yielding the corresponding alcohol. frontiersin.org
Cyanobacteria: Certain strains of cyanobacteria have demonstrated high efficiency in the bioconversion of chalcones, such as 2-hydroxychalcone, into their hydrogenated derivatives with nearly 100% yield. researchgate.net
Enzymatic processes provide an even more specific approach. Ene-reductases are key enzymes responsible for the selective reduction of the C=C bond in chalcones. researchgate.net Furthermore, enzymes like glycosyltransferases can be used in cascade reactions to produce glycosylated dihydrochalcones, such as phlorizin, which can enhance the solubility and bioavailability of the parent compound. researchgate.netscirp.org The enzymatic modification of dihydrochalcones, for instance through glucosylation and subsequent acylation, allows for the synthesis of derivatives with a varied hydrophilic-lipophilic balance, potentially improving their functional properties. rsc.orgmdpi.com
Table 2: Microbial and Enzymatic Systems for Dihydrochalcone Production
| Biocatalyst Type | Examples | Transformation | Key Features |
| Bacteria | Gordonia sp., Rhodococcus sp. | Chalcone → Dihydrochalcone | Rapid conversion, high yields. rsc.orgnih.gov |
| Yeasts | Rhodotorula sp., Saccharomyces sp. | Chalcone → Dihydrochalcone | High capacity for C=C bond reduction. researchgate.netfrontiersin.org |
| Fungi | Aspergillus sp., Chaetomium sp. | Chalcone → Dihydrochalcone | Can also lead to further reduction of the carbonyl group. frontiersin.orgwikipedia.org |
| Cyanobacteria | Various strains | Chalcone → Dihydrochalcone | Very high conversion efficiency for specific substrates. researchgate.net |
| Enzymes | Ene-reductases | Chalcone → Dihydrochalcone | Highly selective reduction of the C=C bond. researchgate.net |
| Glycosyltransferases | Dihydrochalcone → Glycosylated Dihydrochalcone | Used in cascade reactions for glycosylation. researchgate.netscirp.org |
Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
The rational design and synthesis of derivatives are fundamental to medicinal chemistry for establishing structure-activity relationships (SAR). nih.gov SAR studies enable the identification of the chemical moieties responsible for a compound's biological activity, which in turn guides the modification of the lead compound to enhance its potency, selectivity, or pharmacokinetic properties. nih.gov
For a compound like this compound, this process would involve the systematic synthesis of analogues with modifications at various positions on its dihydrochalcone scaffold. The design strategy often involves altering substituents on the aromatic rings or modifying the linker between them to probe the structural requirements for biological activity. nih.gov For example, insights into SAR can be gained by introducing different functional groups to investigate their influence on the target activity. nih.gov
The synthesis of these rationally designed derivatives allows for a systematic exploration of how changes in the molecule's structure affect its biological function. nih.gov For instance, a series of analogues could be prepared where the substitution pattern on the aniline (B41778) partial structure is varied, or the size and nature of the substituents are altered, to determine their impact on activity and cytotoxicity. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed in the design phase to predict the binding affinity of proposed derivatives and to understand the key interactions between the ligand and its biological target. frontiersin.orgrsc.org
By evaluating the biological activity of the synthesized derivatives, a comprehensive SAR profile can be constructed. This knowledge is crucial for the development of more potent and selective therapeutic agents based on the this compound scaffold. mdpi.com
Structural Elucidation and Advanced Characterization Methodologies of Diuvaretin
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopy is a fundamental tool in structural elucidation, allowing researchers to probe the molecular structure of compounds like diuvaretin by observing their interaction with electromagnetic radiation. jchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. jchps.com For this compound, both ¹H NMR and ¹³C NMR have been instrumental in its characterization. juniperpublishers.comresearchgate.net
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. In the case of this compound, the ¹H NMR spectrum shows characteristic signals, including a one-proton sharp singlet at δ 14.00, which is indicative of a phenolic hydroxyl group. niscpr.res.in Other signals, such as a three-proton singlet at δ 3.75, correspond to a methoxy (B1213986) group (-OCH₃). researchgate.net The presence of an A₂B₂ system, with signals centered at δ 2.95 and 3.60, suggests a β-propiophenone fragment, a key feature of dihydrochalcones. niscpr.res.in
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. juniperpublishers.com Analysis of the ¹³C NMR spectrum of this compound indicates the presence of twenty-two carbon atoms, which are categorized as ten methine (CH), three methylene (B1212753) (CH₂), one carbonyl (C=O), eight quaternary (C), and four hydroxyl (OH) groups. juniperpublishers.com
Interactive Table: ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| OH-2' | 13.55 (s, 1H) | - |
| H-8 | 2.95-3.60 (m, 4H) | - |
| H-9 | 2.95-3.60 (m, 4H) | - |
| OCH₃-6' | 3.75 (s, 3H) | - |
| Ar-H | 6.80-7.60 (m, 13H) | - |
| CH₂-10 | 3.82-3.91 (2 x s, 2H each) | - |
| CH₂-11 | 3.82-3.91 (2 x s, 2H each) | - |
| C-1 | - | 111.4 |
| C-2 | - | 130.8 |
| C-3 | - | 114.8 |
| C-4 | - | 158.5 |
| C-5 | - | 114.8 |
| C-6 | - | 130.8 |
| C=O | - | 205.2 |
| C-α | - | 45.6 |
| C-β | - | 30.5 |
| C-1' | - | 105.7 |
| C-2' | - | 162.1 |
| C-3' | - | 108.9 |
| C-4' | - | 164.8 |
| C-5' | - | 106.2 |
| C-6' | - | 162.4 |
| OCH₃ | - | 62.3 |
| C-1'' | - | 122.1 |
| C-2'' | - | 155.9 |
| C-3'' | - | 116.5 |
| C-4'' | - | 128.9 |
| C-5'' | - | 120.8 |
| C-6'' | - | 127.5 |
| CH₂ | - | 31.7 |
| C-1''' | - | 122.1 |
| C-2''' | - | 155.9 |
| C-3''' | - | 116.5 |
| C-4''' | - | 128.9 |
| C-5''' | - | 120.8 |
| C-6''' | - | 127.5 |
| CH₂ | - | 31.7 |
Data compiled from multiple sources. researchgate.net Specific assignments may vary between studies.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. numberanalytics.com In the study of this compound, various MS techniques, including Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS), have been employed. niscpr.res.innih.gov The high-resolution mass spectrum of a related compound provided a molecular ion peak at m/z 590.6756, which was used to calculate the molecular formula. researchgate.net
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are particularly useful for analyzing complex mixtures and identifying individual components. numberanalytics.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-HRMS-SPE-NMR have been utilized in the analysis of extracts containing this compound. researchgate.netnih.gov Collision-Induced Dissociation (CID) fragmentation analysis, often performed in tandem with mass spectrometry (MS/MS), provides valuable information about the structure of a molecule by breaking it down into smaller, predictable fragments. researchgate.netchromatographyonline.com For this compound, a characteristic loss of a hydroxybenzyl group (-107 m/z) is observed in the CID fragmentation mass spectra. researchgate.net
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. juniperpublishers.comresearchgate.net The IR spectrum of this compound shows intense absorption bands that are characteristic of its structure. These include a broad band around 3444 cm⁻¹ corresponding to the stretching vibration of hydroxyl (-OH) groups, a band at 3034 cm⁻¹ for sp² C-H stretching, and a sharp absorption at 1710 cm⁻¹ indicating the presence of a carbonyl (C=O) group. juniperpublishers.com Other reported IR data show absorptions for phenolic hydroxyl groups at 3600 and 3310 cm⁻¹ and a carbonyl group at 1620 cm⁻¹. niscpr.res.inresearchgate.net
Chromatographic Techniques for Purity Assessment and Identification
Chromatographic techniques are essential for the separation, purification, and identification of compounds from natural sources. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess the purity of isolated this compound and to identify it within complex plant extracts. juniperpublishers.comnih.gov The purity of a chromatographic peak can be further assessed using techniques like photodiode array (PDA) detection, which provides UV spectral information. chromatographyonline.com In one study, this compound was purified by preparative HPLC with a specific elution time, demonstrating the effectiveness of this technique for obtaining pure compounds for further analysis. nih.gov
Comparison with Literature Data and Reference Standards for Structural Confirmation
The final confirmation of the structure of a newly isolated compound is achieved by comparing its spectroscopic and chromatographic data with that of known compounds reported in the literature or with certified reference standards. juniperpublishers.comresearchgate.net The structural elucidation of this compound has been confirmed by comparing its ¹H NMR, ¹³C NMR, and IR spectral data with previously published values. juniperpublishers.comresearchgate.net This comparative approach ensures the accuracy and reliability of the structural assignment.
Molecular and Cellular Mechanisms of Action of Diuvaretin in Preclinical Research
Antineoplastic and Cytotoxic Mechanisms of Diuvaretin in Cell Models
This compound has been investigated for its antineoplastic and cytotoxic properties in various cell models, particularly in cancer research. nih.govthno.org
Induction of Apoptosis in Human Promyelocytic Leukemia Cell Lines (e.g., HL-60 cells)
Research indicates that this compound induces apoptosis in human promyelocytic leukemia HL-60 cells. pharm.or.jpnih.gov Morphological studies using Hoechst 33258 staining revealed significant chromosomal condensation and nuclear degradation in HL-60 cells treated with C-benzylated dihydrochalcones, including this compound, which are indicative of apoptotic cell death. pharm.or.jp
Cell Cycle Arrest in Specific Phases (e.g., G1 Phase Accumulation)
Cell cycle analysis of HL-60 cells treated with this compound has shown an accumulation of cells in the G1 phase. pharm.or.jpnih.gov The appearance of a sub-G1 peak in cell cycle analysis further suggests that these compounds arrest the cell cycle at the G1 phase and induce apoptosis. pharm.or.jp Cell cycle arrest, particularly in the G1 phase, is a mechanism by which the proliferation of cancer cells can be inhibited. nih.govmdpi.comnih.gov
Biochemical Hallmarks of Apoptosis (e.g., DNA Fragmentation, Caspase-3 Activation)
Further investigation into the mechanism of this compound-induced cytotoxicity in HL-60 cells has identified key biochemical hallmarks of apoptosis. Detection of DNA fragmentation and the activation of caspase-3 were observed in cells treated with this compound and other C-benzylated dihydrochalcones. pharm.or.jpnih.govufsc.br Caspase-3 is considered a primary activator of apoptotic DNA fragmentation. nih.govors.orgnih.gov
The cytotoxicity of this compound against HL-60 cells was detected by WST-8 assay. pharm.or.jp The study found that the cytotoxicity of this compound was stronger than that of isouvaretin (B1212272). pharm.or.jp An increase in caspase-3 activity was observed with increasing concentrations of this compound. pharm.or.jp
Here is a table summarizing some key findings regarding this compound's effects on HL-60 cells:
| Effect | Observation | Method | Citation |
| Growth Inhibition | Displayed growth inhibitory effects. | WST-8 assay | pharm.or.jpnih.gov |
| Apoptosis Induction | Exhibited chromosomal condensation and nuclear degradation; sub-G1 peak. | Hoechst 33258 staining, Cell cycle analysis | pharm.or.jpnih.gov |
| Cell Cycle Arrest | Accumulation of cells in the G1 phase. | Cell cycle analysis | pharm.or.jpnih.gov |
| DNA Fragmentation | Detected. | Agarose gel electrophoresis | pharm.or.jp |
| Caspase-3 Activation | Activity increased significantly compared to control cells. | Caspase-3 activity assay | pharm.or.jp |
| Cytotoxicity relative to Isouvaretin | Stronger. | WST-8 assay | pharm.or.jp |
Modulation of Intracellular Signaling Pathways (e.g., NF-κB Activation Inhibition)
While the provided search results specifically detail this compound's effects on apoptosis and cell cycle in HL-60 cells, some chalcones and related compounds have been shown to modulate intracellular signaling pathways, including the inhibition of NF-κB activation. selleckchem.comdovepress.comnih.gov NF-κB is a transcription factor family that plays a key role in regulating immune responses, inflammation, and cell survival, and its incorrect regulation has been linked to cancer. wikipedia.orgfrontiersin.org Inhibition of NF-κB can suppress the expression of genes involved in inflammation and proliferation. selleckchem.comdovepress.comfrontiersin.org However, direct evidence of this compound's specific impact on NF-κB signaling is not present in the provided search snippets.
Suppression of Tumor Cell Proliferation and Angiogenesis in Experimental Models
This compound's ability to induce apoptosis and cause cell cycle arrest in cancer cell lines like HL-60 suggests a potential to suppress tumor cell proliferation. pharm.or.jpnih.gov Suppression of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, is another strategy in cancer treatment. mdpi.comnih.govfrontiersin.orgmdpi.comnih.gov While this compound's direct effects on angiogenesis in experimental models are not explicitly detailed in the provided results, compounds with antineoplastic activity are often investigated for their impact on this process. mdpi.comnih.govmdpi.com Preclinical data on other novel therapeutics have demonstrated anti-tumor activity, including the suppression of tumor growth. haldatx.com
Antimicrobial Research Mechanisms
Research has also explored the antimicrobial properties of plants from the Uvaria genus, from which this compound is isolated. Dihydrochalcones, including this compound, have been investigated for their antibacterial activity. lawyersnjurists.comdntb.gov.uaresearchgate.netresearchgate.net Studies have reported the antimicrobial activity of extracts and isolated compounds from Uvaria chamae roots, which are used in folk medicine for treating infections. researchgate.net The observed activity against multidrug-resistant bacteria was attributed to dihydrochalcones. researchgate.net
Natural and synthetic chalcones can exhibit antibacterial properties through diverse mechanisms, including targeting the cell membrane, cell walls, inhibiting efflux pumps, interfering with DNA replication, and affecting bacterial metabolism. researchgate.net Previous studies suggest that dihydrochalcones may act more effectively against Gram-positive bacterial strains compared to Gram-negative ones. researchgate.net For instance, dihydrochalcones have shown stronger activity against Staphylococcus aureus (a Gram-positive bacterium) than against Gram-negative strains. researchgate.net
Here is a table summarizing the reported antimicrobial activity of dihydrochalcones from Uvaria chamae:
| Source | Activity Against | Attributed Compounds | Citation |
| Ethanolic root extract of U. chamae | Multidrug-resistant bacteria | Dihydrochalcones | researchgate.net |
Further research is needed to fully understand the specific antimicrobial mechanisms of this compound and its effectiveness against a wider range of pathogens. researchgate.net
Antibacterial Activity against Gram-Positive Microorganisms (e.g., Staphylococcus aureus)
Research indicates that this compound possesses antibacterial activity against Gram-positive microorganisms, such as Staphylococcus aureus. While the precise molecular targets and mechanisms are still under investigation, studies on related compounds and general antibacterial mechanisms against S. aureus provide context. For instance, some antibacterial agents exert their effects by disrupting cell wall integrity, increasing cell membrane permeability, inhibiting protein synthesis, or interacting with bacterial DNA nih.govfrontiersin.orgmdpi.com. Chalcones, a class of compounds structurally related to this compound, have also been investigated for their antibacterial properties researchgate.net. Further detailed studies are needed to specifically delineate how this compound interacts with Staphylococcus aureus at the molecular level to exert its antibacterial effects.
Antifungal Activity (e.g., against Candida albicans, Saccharomyces cerevisiae)
This compound has also shown antifungal activity against yeasts like Candida albicans and Saccharomyces cerevisiae. researchgate.netnih.gov The mechanisms underlying this activity are an area of ongoing research. Antifungal agents often target essential cellular components or processes in fungi, such as the cell wall, cell membrane (e.g., ergosterol (B1671047) synthesis), or key enzymes scielo.br. Studies on the antifungal mechanisms of other compounds against C. albicans and S. cerevisiae have revealed various modes of action, including disruption of mitochondrial function, induction of reactive oxygen species, and interference with ATP levels mdpi.com. Additionally, some compounds affect hyphal formation, a crucial virulence factor for C. albicans lesaffre.com. The specific ways this compound impacts these processes in fungal cells require further detailed investigation.
Antimalarial Research Mechanisms
Preclinical research has explored this compound's potential as an antimalarial agent, focusing on its activity against Plasmodium falciparum.
In Vitro Antiplasmodial Activity against Plasmodium falciparum Strains (e.g., K-1 strain)
This compound has demonstrated in vitro antiplasmodial activity against Plasmodium falciparum, including drug-resistant strains like K-1. nih.govnih.govnih.govresearchgate.net Studies have reported IC50 values indicating its potency against these parasites. For instance, one study reported an IC50 value of 4.20 μg/mL against the multidrug-resistant K-1 strain of P. falciparum. nih.gov Other compounds, including chalcones and derivatives, have also shown antiplasmodial activity against various P. falciparum strains nih.govmdpi.comsums.ac.irresearchgate.netmdpi.com. The observed activity of this compound suggests its potential to interfere with the growth and survival of malaria parasites during their erythrocytic stage.
| Compound | P. falciparum Strain | IC50 (μg/mL) | Citation |
| This compound | K-1 | 4.20 | nih.gov |
| Uvaretin (B1683745) | K-1 | 3.49 | nih.gov |
| Chamuvaretin | K-1 | 5.32 | nih.gov |
Molecular Targeting of Parasitic Enzymes (e.g., Plasmepsin II Inhibition)
One of the investigated molecular mechanisms for this compound's antiplasmodial activity is the inhibition of parasitic enzymes, particularly Plasmepsin II. nih.govnih.gov Plasmepsins are aspartic proteases essential for the degradation of hemoglobin within the parasite's digestive vacuole, a crucial process for parasite nutrition and development nih.govbiorxiv.orgnih.govmdpi.com. Computational studies have suggested that this compound may act as an inhibitor of Plasmepsin II, showing favorable binding interactions researchgate.net. Inhibition of plasmepsins disrupts hemoglobin digestion, leading to the accumulation of toxic heme products and parasite death biorxiv.orgnih.gov. Research on other inhibitors targeting plasmepsins, including HIV-1 protease inhibitors, has provided insights into the potential of this enzyme class as antimalarial targets biorxiv.orgnih.gov. Further experimental validation is needed to confirm and fully characterize this compound's inhibitory effect on Plasmepsin II and its contribution to its antiplasmodial efficacy.
Antiviral Research Mechanisms (e.g., Interaction with Marburg Virus VP40 Protein)
Preclinical investigations have also explored the potential antiviral activities of this compound, including its interaction with proteins from viruses like the Marburg virus.
Research suggests that this compound may interact with the VP40 protein of the Marburg virus. researchgate.netresearchgate.nettandfonline.com VP40 is a matrix protein crucial for the assembly and budding of Marburg virus particles researchgate.nettandfonline.com. It also plays a role in antagonizing the host's interferon signaling pathway, an important part of the antiviral immune response semanticscholar.orgscirp.org. Computational studies, including molecular docking and dynamics simulations, have indicated that this compound can bind to the VP40 protein researchgate.netresearchgate.nettandfonline.com. Such interactions could potentially interfere with VP40's functions, thereby inhibiting viral assembly, budding, or immune evasion tandfonline.comscirp.orgnih.gov. While these findings are promising, they are primarily based on in silico analyses, and further in vitro and in vivo studies are required to confirm the antiviral activity of this compound against Marburg virus and to fully elucidate the molecular mechanisms of its interaction with VP40.
| Compound | Target Protein | Interaction Type (Computational) | Potential Effect | Citation |
| This compound | Marburg Virus VP40 | Binding | Interference with VP40 function (assembly, budding, immune evasion) | researchgate.netresearchgate.nettandfonline.com |
Antioxidant Mechanisms at the Molecular Level
Preclinical research indicates that this compound, a chalcone (B49325) compound, exhibits antioxidant properties at the molecular level, contributing to its potential therapeutic effects scispace.comfrontiersin.org. The antioxidant activity of compounds like this compound can involve several mechanisms, including direct free radical scavenging and the modulation of cellular antioxidant defense systems researchgate.netui.ac.id.
One key mechanism by which antioxidants function is through the scavenging of free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress and various disease pathologies imrpress.comnih.govresearchgate.net. This compound, as a chalcone, possesses structural features that can enable it to donate electrons or hydrogen atoms to stabilize these highly reactive molecules, thereby neutralizing their damaging effects researchgate.netui.ac.idfrontiersin.org. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used in preclinical studies to evaluate this direct antioxidant capacity ui.ac.idresearchgate.net. A lower IC50 value in the DPPH assay indicates higher free radical scavenging activity researchgate.netresearchgate.net.
Beyond direct scavenging, this compound's antioxidant mechanisms may also involve the modulation of intracellular signaling pathways, particularly the Keap1-Nrf2-ARE pathway mdpi.commdpi.comnih.govnih.gov. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular defense against oxidative stress imrpress.commdpi.comnih.gov. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which promotes its ubiquitination and proteasomal degradation nih.gov. Upon exposure to oxidative stress or treatment with Nrf2 activators, Keap1 undergoes conformational changes, leading to the translocation of Nrf2 into the nucleus nih.govnih.gov. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and phase II detoxification enzymes imrpress.commdpi.comnih.gov. These enzymes, including but not limited to heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), play crucial roles in detoxifying reactive species and maintaining cellular redox homeostasis nih.govnih.gov.
Preclinical studies on chalcones, the class of compounds to which this compound belongs, have demonstrated their ability to activate the Nrf2 pathway, leading to increased expression and activity of these protective enzymes scispace.comfrontiersin.org. This indirect mechanism enhances the cell's endogenous capacity to combat oxidative damage researchgate.netnih.gov. Research findings often detail changes in the expression levels of Nrf2 and its downstream target enzymes in cells or animal models treated with the compound. For instance, studies might measure mRNA or protein levels of HO-1, NQO1, or other ARE-driven genes using techniques like Western blotting or quantitative PCR.
Data from preclinical studies investigating the antioxidant effects of this compound at the molecular level could include metrics such as:
IC50 values for radical scavenging activity (e.g., DPPH, ABTS).
Levels of intracellular ROS or RNS.
Expression levels (mRNA and/or protein) of Nrf2 and ARE-regulated enzymes (e.g., HO-1, NQO1, SOD, CAT, GPx).
Activity levels of antioxidant enzymes.
Markers of lipid peroxidation (e.g., MDA) and protein carbonylation.
While specific detailed data tables for this compound were not extensively found in the immediate search results focusing solely on "this compound antioxidant mechanisms molecular preclinical research", the broader context of chalcones and Nrf2 activation in preclinical antioxidant studies provides a framework for the expected types of data. For example, studies on related compounds or the Nrf2 pathway itself often present data on the fold change in gene expression of antioxidant enzymes upon treatment nih.govfrontiersin.orgnih.gov.
An example of how preclinical antioxidant data might be presented in this context, based on the types of studies found, could involve the effect of a compound on the activity of key antioxidant enzymes or the levels of oxidative stress markers in a cellular or animal model.
| Assay/Marker | Control Group Value | This compound Treatment Value | Unit |
| DPPH IC50 | N/A | [Value] | µM or µg/mL |
| Intracellular ROS Levels | [Value] | [Value] | Relative Units |
| HO-1 Protein Expression | [Value] | [Value] | Fold Change |
| NQO1 Activity | [Value] | [Value] | Unit/mg protein |
| MDA Levels | [Value] | [Value] | nmol/mg protein |
Note: The values in this table are illustrative examples of the types of data that would be presented in preclinical research on the molecular antioxidant mechanisms of a compound like this compound. Specific values for this compound were not available in the provided search snippets.
Detailed research findings in preclinical studies would elaborate on the specific cell lines or animal models used, the concentrations or doses administered, the duration of treatment, and the methods employed for measuring the molecular endpoints. For instance, a study might report that treatment of a specific cell line with this compound at a certain concentration led to a statistically significant increase in Nrf2 nuclear translocation and a subsequent upregulation of HO-1 and NQO1 mRNA and protein levels, correlating with a reduction in intracellular ROS accumulation.
The modulation of the Nrf2 pathway by this compound underscores a sophisticated molecular mechanism by which this compound may exert its antioxidant effects, extending beyond simple free radical scavenging to bolster the cell's intrinsic defense capabilities against oxidative damage mdpi.commdpi.comnih.gov. This dual action contributes to the observed antioxidant potential of this compound in preclinical settings scispace.comfrontiersin.org.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in Diuvaretin Research
Elucidation of Structural Determinants Influencing Diuvaretin's Biological Activities (e.g., Cytotoxicity, Antimicrobial Effects)
Research into this compound and related dihydrochalcones has highlighted the importance of specific structural elements for their biological activities. This compound, along with other C-benzylated dihydrochalcones like isochamuvaritin, acumitin, and uvaretin (B1683745), has demonstrated considerable cytotoxicity towards human promyelocytic leukemia HL-60 cells. researchgate.netresearchgate.net This suggests that the core dihydrochalcone (B1670589) scaffold and the presence of C-benzylation play a role in this cytotoxic effect.
Studies on chalcones, the structural precursors to dihydrochalcones, provide further insights into the influence of substituents on biological activity. For instance, modifications to the A and B rings of the chalcone (B49325) skeleton can lead to variations in antibacterial activity. nih.gov Specifically, the position and nature of substituents, such as methoxy (B1213986) groups at C-2 and nitro groups at C-4 on the chalcone scaffold, have been shown to influence anti- H. pylori and cytotoxic effects. researchgate.net While this compound is a dihydrochalcone, these findings from chalcone research can inform SAR studies on this compound analogs, suggesting that modifications to the aromatic rings may similarly impact its biological profile.
The antimicrobial activity of dihydrochalcones isolated from Uvaria chamae roots, including this compound, has also been reported. nih.govresearchgate.net This activity was attributed to the dihydrochalcone isolated from the active fraction of the plant extract. researchgate.net This indicates that the dihydrochalcone structure itself contributes to the antimicrobial properties. Further SAR studies would be needed to pinpoint the exact structural features within this compound that are critical for its activity against specific microorganisms like Staphylococcus aureus, Proteus vulgaris, methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans, against which dihydrochalcones have shown bacteriostatic activity. researchgate.net
Identification of Key Functional Groups and Pharmacophoric Features for Desired Bioactivities
Identifying key functional groups and pharmacophoric features is crucial for understanding how this compound interacts with biological targets and for designing more potent or selective analogs. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. mdpi.com These features can include hydrogen bond donors, hydrogen bond acceptors, lipophilic centers, and aromatic rings. silicos-it.beresearchgate.net
While specific pharmacophoric features for this compound's interactions are not detailed in the provided search results, general principles of pharmacophore modeling applied to similar compounds like chalcones and other bioactive molecules can be considered. For chalcones, the α, β-unsaturated carbonyl system and the two flanking aromatic rings are key structural components. nih.gov The presence and position of hydroxyl groups have also been highlighted as essential for the activity of some diterpenoids, a class of compounds that, like dihydrochalcones, are natural products with diverse biological activities. mdpi.com Esterification of hydroxyl functionalities can also enhance efficacy. mdpi.com
In the context of virtual screening for inhibitors against viral proteins, compounds like this compound have been evaluated for their binding interactions. researchgate.net This process often involves identifying pharmacophoric features that are important for binding to the target protein's active site. researchgate.net For example, in studies targeting the VP40 protein of the Marburg virus, this compound was among the compounds showing positive binding interaction. researchgate.net This suggests that this compound possesses functional groups or structural arrangements that can favorably interact with key residues in the binding pocket of this protein. Further research would be needed to explicitly define these pharmacophoric features for this compound's interaction with specific biological targets related to its cytotoxicity and antimicrobial effects.
Computational Approaches and Predictive Models in SAR/QSAR Studies of this compound Analogs
Computational approaches, including QSAR modeling and molecular docking, play a significant role in SAR/QSAR studies of this compound and its potential analogs. QSAR aims to establish mathematical relationships between the structural properties of compounds and their biological activities, allowing for the prediction of the activity of new, untested compounds. researchgate.netajrconline.org Molecular docking, on the other hand, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the nature of the interactions. researchgate.net
For this compound, computational studies have been employed in the context of identifying potential antiviral inhibitors. Molecular docking and molecular dynamics simulations have been used to evaluate the binding stability of compounds, including this compound, with target proteins like the VP40 protein of the Marburg virus. researchgate.netresearchgate.net These studies can help to explain the observed biological activity based on the predicted binding mode and interaction energies.
QSAR studies on related compound classes, such as chalcones, demonstrate the applicability of these methods to dihydrochalcones. QSAR analysis has been used to relate structural descriptors of chalcone derivatives to their antibacterial and antioxidant activities. nih.gov These studies often involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build predictive models. researchgate.net
Computational tools can also be used to identify potential drug-like compounds through virtual screening, often employing pharmacophore matching or structural similarity searches based on known active compounds like this compound. researchgate.net This allows for the rapid evaluation of large chemical databases to identify potential lead compounds or to design analogs with improved properties. researchgate.net While the provided information does not detail specific QSAR models developed exclusively for this compound, the successful application of these computational techniques to related compounds and in the evaluation of this compound's binding interactions highlights their potential for future SAR/QSAR studies focused on optimizing this compound's biological activities.
Computational Chemistry and Cheminformatics in Diuvaretin Research
Molecular Docking Simulations to Investigate Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into their interactions at the atomic level. openaccessjournals.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. openaccessjournals.com In the study of diuvaretin, molecular docking simulations have been employed to explore its interactions with various biological targets. For instance, docking studies have been used to investigate this compound's potential as an inhibitor for proteins involved in various diseases. These simulations help to identify key amino acid residues within the binding site that interact with this compound, forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex. mdpi.com
Research has shown that this compound can be docked into the binding sites of proteins like the Ebola virus (EBOV) VP40 protein, revealing its potential as an antiviral agent. researchgate.net In such studies, the binding affinity of this compound is often compared to that of known inhibitors to gauge its potential efficacy. researchgate.net The insights gained from these simulations, such as the specific interactions and binding poses, are invaluable for the rational design of more potent and selective this compound derivatives. frontiersin.org The process typically involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding conformations, which are then scored to estimate their binding affinity. openaccessjournals.com
| Target Protein | Key Interacting Residues (Illustrative) | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| EBOV VP40 | F-125 | Better than andrographidine-C | Antiviral researchgate.netresearchgate.net |
| E. coli DNA-Gyrase B | Not Specified | Not Specified | Antibacterial bioseek.eu |
| Human DNA topoisomerase IIα | Not Specified | Not Specified | Anticancer bioseek.eu |
Note: The binding affinities and specific interacting residues can vary depending on the docking software and parameters used in the research.
Molecular Dynamics Simulations for Conformational Stability and Binding Behavior Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by modeling the movements of atoms over time. dovepress.com This technique is essential for assessing the conformational stability of the this compound-protein complex and observing how their interactions evolve. dovepress.commdpi.com MD simulations can confirm the stability of binding poses predicted by docking and reveal important dynamic behaviors, such as the flexibility of the ligand and protein, and the persistence of key intermolecular interactions like hydrogen bonds. mdpi.com
In studies involving this compound, MD simulations have been used to analyze the stability of its complex with target proteins. researchgate.net For example, after docking this compound into the EBOV VP40 protein, a 100 ns MD simulation showed that the protein's backbone remained stable in the presence of this compound, indicating a stable binding. researchgate.net The root-mean-square deviation (RMSD) is a common metric used in these simulations to track the conformational changes of the complex over time; a low and stable RMSD suggests a stable complex. dovepress.com Another metric, the root-mean-square fluctuation (RMSF), can highlight the flexibility of specific regions of the protein upon ligand binding. dovepress.com These simulations provide a more realistic representation of the biological environment and are crucial for validating the initial findings from molecular docking. nih.gov
| System | Simulation Length (ns) | Key Findings |
| This compound-VP40 Protein | 100 | The backbone of the VP40 protein remained stable. researchgate.net |
Quantum Chemical Calculations to Characterize Electronic Properties and Reactivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. imist.mamdpi.com These calculations provide fundamental insights into the molecule's electronic structure, which governs its reactivity and interactions with biological targets. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical stability and reactivity. chemrxiv.org
These theoretical studies can also determine other electronic properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, and can predict sites of electrophilic and nucleophilic attack. researchgate.net For this compound, such calculations can help to understand its antioxidant properties by analyzing its ability to donate electrons. The distribution of electron density and the locations of molecular orbitals can explain why certain parts of the this compound structure are more involved in binding to target proteins. bioseek.eu These computational methods are a powerful tool for characterizing the intrinsic properties of a molecule that are central to its biological activity. scispace.com
| Quantum Chemical Property | Significance in Drug Research |
| HOMO Energy | Indicates electron-donating capability, relevant for antioxidant activity and certain receptor interactions. researchgate.net |
| LUMO Energy | Indicates electron-accepting capability, relevant for understanding reaction mechanisms. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and stability; a smaller gap suggests higher reactivity. chemrxiv.org |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for intermolecular interactions. researchgate.net |
Virtual Screening Methodologies for the Identification of Novel this compound-Like Compounds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netjddtonline.info This method can be broadly categorized into structure-based and ligand-based approaches. uu.nl In the context of this compound research, both strategies can be employed to discover novel compounds with similar or improved properties.
Structure-based virtual screening (SBVS) uses the three-dimensional structure of the target protein to dock a library of compounds, ranking them based on their predicted binding affinity. mdpi.com If the binding mode of this compound to a specific target is known, this information can be used to guide the docking of other molecules. mdpi.com Ligand-based virtual screening, on the other hand, does not require the structure of the target protein. creative-biolabs.com Instead, it uses the chemical structure of a known active compound, like this compound, to find other molecules with similar properties. creative-biolabs.com One common ligand-based method is pharmacophore modeling, which defines the essential 3D arrangement of chemical features necessary for biological activity. mdpi.com A search of compound databases like ZINC can then be performed to find molecules that match this pharmacophore model. researchgate.netnih.gov These virtual screening campaigns can significantly accelerate the discovery of new lead compounds. uu.nl
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compound Prioritization
In silico ADMET prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govresearchgate.net These predictions help researchers to prioritize compounds with favorable ADMET profiles for further development, saving time and resources by identifying potential liabilities early on. sciensage.infonih.gov For this compound and its analogues, various physicochemical and ADMET properties can be calculated using specialized software. bioseek.eu
These predictive models assess properties such as oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity risks. sciensage.info For example, Lipinski's "rule of five" is a commonly used guideline to evaluate a compound's drug-likeness and likelihood of being orally active. nih.gov In silico tools can also predict whether a compound is likely to be a substrate or inhibitor of important drug-metabolizing enzymes, which is crucial for anticipating potential drug-drug interactions. sciensage.info While these predictions are theoretical and require experimental validation, they are an indispensable part of the modern drug discovery pipeline for prioritizing research compounds. nih.gov
| ADMET Property | Importance in Drug Discovery Research |
| Absorption | Predicts the extent to which a compound is absorbed into the bloodstream, often focusing on oral bioavailability. sciensage.info |
| Distribution | Estimates how a compound distributes throughout the body, including its ability to cross the blood-brain barrier. sciensage.info |
| Metabolism | Identifies potential metabolic pathways and interactions with drug-metabolizing enzymes like cytochrome P450s. sciensage.info |
| Excretion | Predicts the likely routes of elimination of the compound from the body. |
| Toxicity | Flags potential toxic liabilities, such as mutagenicity or cardiotoxicity, based on structural features. nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful ligand-based drug design strategy that distills the essential steric and electronic features of a molecule that are necessary to ensure its interaction with a specific biological target. 3ds.comarxiv.org A pharmacophore model represents the 3D arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. mdpi.com This approach is particularly useful when the three-dimensional structure of the target protein is unknown. creative-biolabs.com
For this compound, a pharmacophore model can be generated based on its known chemical structure and biological activity. researchgate.net This model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features in the correct spatial arrangement. nih.gov This process can lead to the identification of structurally diverse molecules that may have similar biological activity to this compound. nih.gov Furthermore, pharmacophore models can guide the rational design of new this compound analogues with improved potency, selectivity, or pharmacokinetic properties by highlighting the key features that must be retained or modified. chemrxiv.org This iterative process of model generation, virtual screening, and chemical synthesis is a cornerstone of modern ligand-based drug design. 3ds.com
Advanced Analytical Methodologies for Diuvaretin Research
Integrated Chromatographic-Spectrometric Platforms
The combination of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has become a cornerstone of Diuvaretin research.
UHPLC-QTOF-MS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This powerful technique offers high-resolution separation and sensitive detection, making it ideal for the rapid analysis of complex mixtures. researchgate.netrsc.org In the context of this compound research, UHPLC-QTOF-MS is employed for the comprehensive phytochemical profiling of plant extracts. nih.gov It allows for the tentative identification of this compound and other related compounds based on their accurate mass measurements and fragmentation patterns. researchgate.netresearchgate.net This method is crucial for initial screening and characterization of the chemical constituents of plants known to produce this compound. rsc.orgnih.gov
HPLC-HRMS-SPE-NMR (High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry-Solid-Phase Extraction-Nuclear Magnetic Resonance Spectroscopy): This hyphenated technique provides an unparalleled level of structural information. nih.govuab.cat After separation by HPLC and initial characterization by HRMS, specific compounds of interest, such as this compound, can be selectively trapped on solid-phase extraction (SPE) cartridges. montana.edumdpi.com These trapped compounds are then eluted and analyzed by NMR spectroscopy, which provides detailed structural elucidation. montana.edu This integrated platform was instrumental in identifying a series of o-hydroxybenzylated flavanones and chalcones, including this compound, from Uvaria chamae and investigating their inhibitory activity against the fungal plasma membrane H+-ATPase. nih.gov The combination of these techniques allows for the definitive identification and structural characterization of compounds directly from complex extracts, even when present in small quantities. montana.eduresearchgate.netresearchgate.net
| Technique | Application in this compound Research | Key Findings/Advantages | References |
|---|---|---|---|
| UHPLC-QTOF-MS | Phytochemical profiling of plant extracts containing this compound. | Provides high-resolution separation, sensitive detection, and accurate mass data for tentative identification. | researchgate.netrsc.orgnih.govresearchgate.net |
| HPLC-HRMS-SPE-NMR | Structural elucidation of this compound and related compounds from complex mixtures. | Allows for definitive structural identification by combining separation, mass analysis, and detailed NMR data. | nih.govmontana.edumdpi.com |
Bio-affinity Chromatography and Ligand Fishing Techniques for Target Identification
Identifying the biological targets of a bioactive compound like this compound is crucial for understanding its mechanism of action. Bio-affinity chromatography and ligand fishing are powerful techniques used for this purpose. nih.govspringernature.comnih.gov
Bio-affinity Chromatography: This technique relies on the specific interaction between a target protein (receptor) and a ligand. nih.govresearchgate.net In the context of this compound research, a relevant protein target could be immobilized on a chromatographic support. researchgate.net An extract containing this compound is then passed through this support. If this compound has an affinity for the immobilized protein, it will bind, while other compounds will pass through. The bound this compound can then be eluted and identified. This method allows for the purification and enrichment of compounds that interact with a specific biological target. insights.biothermofisher.com
Ligand Fishing: This is a broader term that encompasses various affinity-based screening methods, including bio-affinity chromatography, to "fish" for bioactive ligands from a complex mixture. springernature.commdpi.com The core principle is to use a biological target, such as an enzyme or receptor, to selectively capture potential ligands. springernature.commdpi.com These techniques are highly efficient for screening natural product extracts to discover compounds with specific biological activities. nih.govmdpi.com For instance, if a particular enzyme is hypothesized to be a target of this compound, ligand fishing could be employed to confirm this interaction and isolate this compound from a crude plant extract. springernature.com
Ultrafiltration Methods in Bioactive Compound Characterization
Ultrafiltration is a membrane filtration technique that separates molecules based on size. nih.govyoutube.com In phytochemical research, it has emerged as a valuable tool for studying ligand-protein interactions and characterizing bioactive compounds. mdpi.com
The principle involves incubating a mixture of a target protein and a plant extract (containing this compound). This mixture is then passed through an ultrafiltration membrane with a specific molecular weight cut-off that retains the protein and any protein-bound ligands, while allowing unbound, smaller molecules to pass through. mdpi.comsigmaaldrich.com By analyzing the filtrate and the retentate, researchers can determine which compounds, like this compound, have bound to the target protein. Ultrafiltration-liquid chromatography-mass spectrometry (UF-LC-MS) is a common setup used to screen and identify enzyme inhibitors from complex mixtures. mdpi.com This method offers a rapid and effective way to screen for bioactive compounds without the need for immobilization of the target protein. researchgate.net
Applications in Metabolomics and Phytochemical Profiling Research
This compound is a significant metabolite in certain plant species and its study is integral to the fields of metabolomics and phytochemical profiling. sigmaaldrich.comcore.ac.uk
Metabolomics: This field involves the comprehensive study of the complete set of small-molecule metabolites in a biological system. Untargeted metabolomics approaches, often utilizing techniques like UHPLC-QTOF-MS, aim to detect and identify as many metabolites as possible in a sample. nih.govmdpi.com In this context, this compound would be one of many compounds identified in the metabolomic analysis of plants like Uvaria chamae. researchgate.net Such studies provide a snapshot of the plant's metabolic state and can help in understanding the biochemical pathways involved in this compound synthesis.
Future Research Directions and Emerging Paradigms for Diuvaretin Studies
Exploration of Novel Biosynthetic Pathways and Metabolic Engineering for Enhanced Production
Diuvaretin is a natural product, and its availability is currently dependent on extraction from plant sources. Future research should focus on fully elucidating the specific enzymatic steps and genetic elements involved in the biosynthesis of this compound within its native plant species. Dihydrochalcones are known to be biosynthesized in plants, but the precise pathway for this compound needs detailed investigation. This could involve identifying the genes encoding the enzymes responsible for the characteristic C-benzylation and hydroxylation patterns of this compound.
Understanding the biosynthetic pathway at a molecular level will pave the way for metabolic engineering strategies aimed at enhancing this compound production. This could involve optimizing growth conditions for high-yielding plant varieties, or, more significantly, transferring the identified biosynthetic genes into heterologous host organisms like Escherichia coli or yeast. Metabolic engineering in such hosts could enable scalable and sustainable production of this compound, overcoming limitations associated with plant extraction, such as low yield and environmental factors.
Potential research in this area could involve:
Genome sequencing and transcriptomics of this compound-producing plants to identify candidate biosynthetic genes.
Enzymatic assays to confirm the function of putative biosynthetic enzymes.
Genetic manipulation of plant systems or microbial hosts to overexpress key enzymes or introduce entire pathways.
Optimization of fermentation or culture conditions for engineered organisms.
Table 1: Potential Metabolic Engineering Strategies for Enhanced this compound Production (Intended as Interactive Data)
| Strategy | Description | Potential Outcome |
| Precursor feeding | Supplementing growth media with known biosynthetic precursors. | Increased pathway flux towards this compound. |
| Enzyme overexpression | Increasing the levels of rate-limiting enzymes in the pathway. | Enhanced conversion of intermediates to this compound. |
| Pathway engineering | Introducing or modifying genes in a host organism to build the pathway. | De novo production in a microbial system. |
| Downstream processing optimization | Improving extraction and purification methods from engineered systems. | Higher yield of pure this compound. |
Deeper Elucidation of Mechanistic Pathways using Omics Technologies (e.g., Proteomics, Transcriptomics)
While this compound has demonstrated various biological activities, the precise molecular mechanisms underlying these effects are not fully understood. Future research should leverage advanced omics technologies to gain a deeper insight into how this compound interacts with biological systems at a global level.
Proteomics can be employed to identify protein targets that directly bind to this compound or whose expression levels are modulated upon treatment. Techniques such as activity-based protein profiling (ABPP) or quantitative proteomics could reveal specific enzymes or receptors affected by this compound. Transcriptomics, on the other hand, can provide a comprehensive view of gene expression changes induced by this compound, highlighting affected signaling pathways and cellular processes. Metabolomics can complement these studies by identifying changes in cellular metabolite profiles, offering clues about the metabolic impact of this compound and potential points of intervention.
Integrating data from these different omics layers will provide a holistic understanding of this compound's effects, enabling the construction of detailed molecular interaction
Q & A
Basic Research Questions
Q. What methodological steps are critical for isolating Diuvaretin from natural sources, and how can reproducibility be ensured?
- Answer : Isolation requires chromatographic techniques (e.g., HPLC, TLC) paired with solvent optimization. Document solvent ratios, temperature, and pressure conditions to enable replication. Validate purity via spectroscopic methods (NMR, MS) and compare retention times with reference standards. Reproducibility hinges on detailed procedural logs, including equipment calibration and batch-specific variations .
Q. How should researchers establish the structural identity and purity of this compound during initial characterization?
- Answer : Combine multiple analytical techniques:
- Spectroscopy : ¹H/¹³C NMR for functional groups, UV-Vis for conjugation patterns.
- Chromatography : HPLC retention index matching with known standards.
- Mass Spectrometry : High-resolution MS to confirm molecular formula.
Cross-validate results against published data for known analogs, and report purity thresholds (e.g., ≥95% by area normalization in HPLC) .
Q. What are the best practices for designing dose-response experiments to assess this compound’s bioactivity?
- Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture saturation kinetics. Include positive/negative controls (e.g., vehicle-only and known inhibitors). Replicate experiments across ≥3 biological replicates to account for variability. Predefine significance thresholds (e.g., p<0.05) and adjust for multiple comparisons .
Advanced Research Questions
Q. How can contradictions in this compound’s reported biological activities across studies be systematically resolved?
- Answer : Conduct a meta-analysis to identify confounding variables (e.g., cell line specificity, solvent differences). Replicate conflicting experiments under standardized conditions. Apply sensitivity analysis to isolate critical parameters (e.g., incubation time, serum concentration). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What strategies optimize this compound’s synthetic yield while minimizing side products?
- Answer : Employ Design of Experiments (DoE) to test reaction variables (catalyst loading, temperature, solvent polarity). Use LC-MS to track intermediate formation and identify side-reaction pathways. Optimize purification via gradient elution in preparative HPLC. Report yield improvements relative to baseline conditions and characterize side products .
Q. How should researchers integrate in silico modeling with experimental data to predict this compound’s pharmacokinetics?
- Answer : Develop QSAR models using descriptors like logP, polar surface area, and molecular weight. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference docking simulations (e.g., binding affinity to cytochrome P450 enzymes) with experimental metabolite profiling. Disclose model limitations (e.g., training dataset bias) .
Q. What statistical approaches are recommended for analyzing time-series data in this compound’s long-term toxicity studies?
- Answer : Use mixed-effects models to account for intra-subject variability. Apply survival analysis (Kaplan-Meier curves) for mortality endpoints. Normalize data to baseline measurements and include covariates (e.g., weight, age). Address missing data via multiple imputation or sensitivity analysis. Pre-register analysis plans to reduce bias .
Methodological Guidelines for Data Reporting
- Reproducibility : Publish raw datasets, instrument settings, and code for statistical analysis in supplementary materials .
- Contradiction Management : Use CONSORT or STROBE checklists to standardize reporting and highlight confounding factors .
- Ethical Compliance : Disclose IRB approvals for studies involving human/animal subjects and adhere to ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
